Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
Description
Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a benzo[b][1,4]oxazine derivative characterized by:
- A 6-chloro substitution on the benzoxazine core.
- 2,2-dimethyl groups at the oxazine ring’s C2 position.
- An ethyl acetate ester at the C4 position.
This compound is synthesized via alkylation of 4H-benzo[1,4]oxazin-3-one with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dry acetone, yielding the ester derivative .
Properties
IUPAC Name |
ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-4-19-12(17)8-16-10-7-9(15)5-6-11(10)20-14(2,3)13(16)18/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERYURHRPANFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)OC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 6-chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: : The initial step involves the cyclization of 2-amino-5-chlorobenzophenone with ethyl chloroacetate under basic conditions. Typically, sodium hydroxide or potassium carbonate serves as the base, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Esterification: : The intermediate oxazine is then subjected to esterification using ethyl alcohol and a catalytic amount of acid, such as sulfuric acid, to yield Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate.
Industrial Production Methods
Industrial production methods closely follow the laboratory synthesis routes but are scaled up to accommodate larger volumes. Continuous flow reactors are often employed to ensure consistent product quality and to improve reaction efficiency. Additionally, the use of automated systems enhances the reproducibility and scalability of the process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the chloro substituent, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), ethanol, dichloromethane (DCM).
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Diverse substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate has found applications in various scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.
Biology: : Studied for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Applied in the development of novel agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate involves interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through pathways that involve inhibition or modulation of target enzymes, leading to altered biochemical processes. Detailed mechanistic studies reveal that the compound may form covalent or non-covalent interactions with its targets, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoxazine Core
a) Chloro-Substituted Analogs
- Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate (CAS: 139605-37-1): Differs in the position of the chlorine atom (7-chloro vs. 6-chloro). Lacks the 2,2-dimethyl groups, resulting in reduced steric hindrance.
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS: 26494-58-6):
b) Dichloro-Substituted Derivatives
Heterocyclic Core Modifications
- Pyrido[3,2-b][1,4]oxazin-3-one Derivatives (e.g., Compound 5g in ): Replaces the benzene ring with a pyridine moiety, altering electronic properties. Demonstrated anticancer activity via NF-κB pathway inhibition in hepatocellular carcinoma models . Higher synthetic yields (91–95%) compared to benzoxazine derivatives .
Functional Group Variations
Stability and Hazard Profiles
- The target compound’s 2,2-dimethyl groups likely enhance steric protection of the ester, reducing hydrolysis rates compared to non-dimethyl analogs .
- Related compounds exhibit irritant properties (H315, H319, H335 hazard codes), necessitating careful handling .
Biological Activity
Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate (CAS No. 26494-57-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₂ClN₁O₄
- Molecular Weight : 269.68 g/mol
- Structure : The compound features a benzo[b][1,4]oxazine ring system with a chloro substituent and an ethyl acetate moiety.
1. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown varying degrees of cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HePG2 (hepatocellular carcinoma).
| Compound | IC50 (MCF7) μM | IC50 (HePG2) μM |
|---|---|---|
| Doxorubicin | 4.50 ± 0.3 | 4.17 ± 0.2 |
| Paclitaxel | 2.50 ± 0.2 | 4.00 ± 0.3 |
| Ethyl compound | TBD | TBD |
The exact IC50 values for this compound remain to be established in specific studies.
The proposed mechanism for the antitumor activity includes the inhibition of DNA synthesis and interference with cell cycle progression. The presence of electron-withdrawing groups in the structure enhances its ability to form hydrogen bonds with nucleobases in DNA, leading to cytotoxic effects.
Study on Related Compounds
A study published in the Journal of Agricultural and Food Chemistry explored the biological evaluation of similar compounds. It was found that certain derivatives showed promising herbicidal and cytotoxic activities, suggesting that modifications to the structure can significantly impact biological efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal potential interactions with enzymes involved in cancer proliferation pathways .
Toxicological Profile
This compound has been classified with cautionary statements regarding its toxicity profile:
- Acute Toxicity : Classified as Acute Tox. Category 4 (oral).
Q & A
Q. What are the key steps in synthesizing this compound?
- Methodological Answer : Synthesis typically involves: (i) Cyclization of substituted 2-aminophenol derivatives to form the benzoxazinone core. (ii) Alkylation or acylation reactions to introduce the ethyl acetate moiety. (iii) Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. Which analytical techniques are critical for assessing purity and regioselectivity?
- Methodological Answer : Thin-Layer Chromatography (TLC) monitors reaction progress, while HPLC-PDA (Photodiode Array Detection) quantifies purity. Regioselectivity is confirmed using 2D NMR (e.g., NOESY for spatial proximity analysis) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence reactivity and biological activity?
- Methodological Answer : Comparative studies show that chlorine at the 6-position enhances electrophilicity, increasing reactivity in nucleophilic substitutions. For example, replacing chlorine with methoxy groups reduces binding affinity to serine hydrolases by ~40%, as shown in enzymatic assays .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents). Standardize protocols by: (i) Using isothermal titration calorimetry (ITC) to quantify binding thermodynamics. (ii) Validating results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
Q. What methods optimize yield in multi-step synthesis under scale-up conditions?
- Methodological Answer : Flow chemistry improves reproducibility by controlling residence time and temperature. For instance, continuous flow synthesis of the benzoxazinone core achieves 85% yield vs. 65% in batch reactors. Catalyst screening (e.g., Pd/C for hydrogenation) further enhances efficiency .
Q. How do reaction conditions (solvent, pH) influence mechanistic pathways in derivatization reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for ester hydrolysis, while acidic conditions (pH < 4) promote protonation of the oxazinone oxygen, altering ring-opening kinetics. Kinetic studies via stopped-flow UV-Vis spectroscopy quantify these effects .
Q. What strategies are used to study interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2). Experimental validation uses surface plasmon resonance (SPR) to measure dissociation constants (KD), with reported KD values ranging from 50–200 nM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
